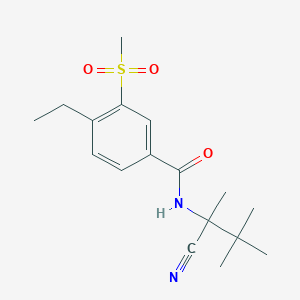
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide, also known as TCMCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell growth, differentiation, and apoptosis. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects.
Biochemical and Physiological Effects
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to regulate the circadian rhythms of cells by inhibiting CK2-mediated phosphorylation of clock proteins. In addition, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein, which is involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in lab experiments is its high potency and selectivity for CK2. This allows for precise and specific inhibition of CK2-mediated processes without affecting other cellular processes. However, one of the limitations of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide. Another direction is the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in combination with other drugs to enhance their efficacy in the treatment of cancer and other diseases. Furthermore, the role of CK2 in the regulation of circadian rhythms and the development of neurological disorders such as Alzheimer's disease is an area of active research, and N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide can be used as a tool compound to further study these processes.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide involves the reaction of 4-ethyl-3-methanesulfonylbenzoic acid with 1-cyano-1,2,2-trimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in high purity.
Applications De Recherche Scientifique
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been widely used as a tool compound in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has also been used to study the role of CK2 in the regulation of circadian rhythms and in the development of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-12-8-9-13(10-14(12)23(6,21)22)15(20)19-17(5,11-18)16(2,3)4/h8-10H,7H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRMYSZMDDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)
![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)
![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)


